(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include the presence of trifluoromethyl and amino groups. These features impart distinct chemical and biological properties, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into an amino acid framework. One common method is the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. This reaction is often carried out under basic conditions using strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, difluoromethyl derivatives, and various amides or sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study the effects of fluorinated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate how fluorination affects their stability and activity.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique properties may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3,3,3-trifluoro-2-methylbutanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-methylpentanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has a unique combination of trifluoromethyl and amino groups, which imparts distinct chemical and biological properties. Its smaller size and specific stereochemistry make it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
161168-52-1 |
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Molecular Formula |
C4H7ClF3NO2 |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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